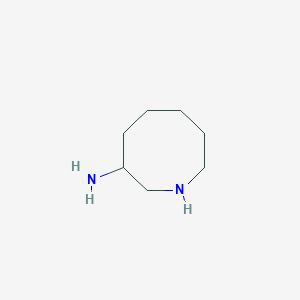

Azocan-3-amine

CAS No.: 42839-35-0

Cat. No.: VC6539723

Molecular Formula: C7H16N2

Molecular Weight: 128.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42839-35-0 |

|---|---|

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.219 |

| IUPAC Name | azocan-3-amine |

| Standard InChI | InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2 |

| Standard InChI Key | ZRHHDWFTDGGETF-UHFFFAOYSA-N |

| SMILES | C1CCC(CNCC1)N |

Introduction

Chemical Structure and Physicochemical Properties

Azocan-3-amine belongs to the azocane family, a class of saturated heterocycles featuring an eight-membered ring with one nitrogen atom. The compound’s structure comprises a bicyclic framework where the amine group is positioned at the third carbon of the azocane ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 128.22 g/mol |

| CAS Number | 42839-35-0 |

| Hydrogen Bond Donors | 2 (amine groups) |

| Hydrogen Bond Acceptors | 2 |

The amine group at position 3 enhances nucleophilicity, enabling participation in hydrogen bonding and acid-base reactions. Conformational analysis reveals that the azocane ring adopts a chair-like structure, minimizing steric strain while maximizing orbital overlap for reactivity.

Synthesis Methods and Optimization

Laboratory-Scale Synthesis

The synthesis of Azocan-3-amine typically involves cyclization strategies. A representative pathway includes:

-

Ring-Closing Metathesis (RCM): Utilizing Grubbs catalysts to form the azocane backbone from diene precursors.

-

Amine Functionalization: Introducing the amine group via nucleophilic substitution or reductive amination.

A comparative analysis of synthesis methods reveals trade-offs between yield and purity:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| RCM with Grubbs Catalyst | 65–75 | 90–95 | High catalyst cost |

| Reductive Amination | 50–60 | 85–90 | Byproduct formation |

Optimized conditions for reductive amination involve sodium cyanoborohydride in methanol at pH 6–7, achieving 72% yield after chromatographic purification.

Industrial Production Considerations

Scaling up synthesis requires addressing:

-

Catalyst Recovery: Implementing flow chemistry systems to reuse Grubbs catalysts.

-

Solvent Selection: Replacing dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.

Comparative Analysis with Related Azocane Derivatives

Azocan-3-amine’s reactivity and bioactivity differ markedly from smaller-ring analogs:

| Compound | Ring Size | logP | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| Azocan-3-amine | 8-membered | 1.2 | 32–64 |

| Piperidin-3-amine | 6-membered | 0.8 | 128–256 |

| Pyrrolidin-3-amine | 5-membered | 0.5 | >256 |

The larger azocane ring improves membrane permeability (logP = 1.2 vs. 0.8 for piperidine), enhancing cellular uptake and potency .

Future Research Directions

Mechanistic Studies

-

Catalytic Applications: Exploring Azocan-3-amine as a ligand in asymmetric organocatalysis, building on azocane- HOTf systems for C(sp³)-H oxidation .

-

Drug Delivery Systems: Functionalizing the amine group for pH-responsive nanoparticle conjugation.

Synthetic Biology Integration

Engineering microbial pathways (e.g., E. coli transaminases) for biocatalytic production could reduce reliance on transition metal catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume